Product packaging for 1-Azido-3,5-dimethylbenzene(Cat. No.:CAS No. 70334-59-7)

1-Azido-3,5-dimethylbenzene

Cat. No.: B1660001
CAS No.: 70334-59-7
M. Wt: 147.18 g/mol
InChI Key: GKJIZQPBVOEDFB-UHFFFAOYSA-N
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Description

1-Azido-3,5-dimethylbenzene is an organic azide compound of interest in synthetic and materials chemistry. As a reagent, its primary research value lies in participation in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry." These reactions are highly reliable and used for linking molecular subunits, enabling applications in bioconjugation, polymer functionalization, and the development of chemical probes. Researchers may utilize this compound as a building block for introducing the 3,5-dimethylphenyl moiety into more complex architectures like pharmaceutical scaffolds, metal-organic frameworks (MOFs), or dendrimers. The azide group is a high-energy functional handle, and like all organic azides, this compound should be handled with appropriate safety precautions against shock, friction, and heat. This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B1660001 1-Azido-3,5-dimethylbenzene CAS No. 70334-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-7(2)5-8(4-6)10-11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJIZQPBVOEDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568283
Record name 1-Azido-3,5-dimethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70334-59-7
Record name 1-Azido-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 1 Azido 3,5 Dimethylbenzene

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide (B81097) functional group of 1-azido-3,5-dimethylbenzene is a versatile handle for molecular construction, primarily through its participation in azide-alkyne cycloaddition reactions. This reaction, a cornerstone of "click chemistry," involves the union of an azide and an alkyne to form a stable five-membered 1,2,3-triazole ring. wikipedia.orgbeilstein-journals.orgwikipedia.org The reaction can proceed through either an uncatalyzed thermal pathway or a more efficient metal-catalyzed route.

The thermal, uncatalyzed reaction between an azide like this compound and an alkyne is known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.orgorganic-chemistry.org This reaction is a concerted, pericyclic process where the 4π electrons of the azide (the 1,3-dipole) and the 2π electrons of the alkyne (the dipolarophile) participate in a [4s+2s] cycloaddition. organic-chemistry.org This process typically requires elevated temperatures and prolonged reaction times to overcome the activation barrier. wikipedia.orgnih.gov

A significant challenge of the uncatalyzed Huisgen cycloaddition is its lack of regioselectivity. ijrpc.com When this compound reacts with a terminal alkyne, the reaction generally produces a mixture of two constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The formation of both regioisomers complicates product purification and reduces the yield of the desired compound. youtube.com The ratio of these isomers is influenced by steric and electronic factors of both the azide and the alkyne, but control is often difficult to achieve. organic-chemistry.orgijrpc.com For instance, thermal cycloadditions typically result in mixtures of 1,4- and 1,5-adducts, necessitating demanding separation procedures. wikipedia.orgnih.gov

FeatureUncatalyzed Huisgen 1,3-Dipolar Cycloaddition
Reaction Type Concerted [4+2] pericyclic reaction organic-chemistry.org
Conditions High temperatures, prolonged reaction times wikipedia.orgnih.gov
Products Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles wikipedia.orgnih.gov
Key Challenge Lack of regioselectivity, leading to product mixtures ijrpc.comyoutube.com

The limitations of the thermal Huisgen cycloaddition are largely overcome by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, considered the premier example of click chemistry, unites organic azides and terminal alkynes to exclusively afford 1,4-regioisomers of 1,2,3-triazoles. wikipedia.orgnih.gov The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like copper(II) sulfate) with a reducing agent such as sodium ascorbate (B8700270), or directly from Cu(I) salts like cuprous bromide or iodide. wikipedia.orgorganic-chemistry.org

Unlike the concerted thermal reaction, the CuAAC proceeds through a stepwise mechanism involving copper-acetylide intermediates. wikipedia.orgnih.gov While the precise mechanism has been the subject of detailed study, a widely accepted pathway involves the following key steps:

Formation of Copper-Acetylide: The Cu(I) catalyst first coordinates with the terminal alkyne, forming a π-complex. This coordination significantly increases the acidity of the terminal proton, facilitating its removal (even in the absence of a strong base) to form a copper(I) acetylide intermediate. wikipedia.orgnih.gov

Coordination and Cyclization: The azide, in this case this compound, then coordinates to the copper center. Computational studies suggest the formation of a six-membered copper metallacycle intermediate. organic-chemistry.org This is followed by a cyclization event where the azide attacks the acetylide.

Formation of Triazolyl-Copper Intermediate: The cyclization leads to a five-membered triazolyl-copper intermediate. nih.gov

Protonolysis and Catalyst Regeneration: The final step is protonolysis, where a proton source cleaves the carbon-copper bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle. wikipedia.org

Some studies suggest that the catalytic cycle may involve more than one copper atom, with a second copper atom potentially activating the azide. wikipedia.org

The CuAAC reaction offers profound advantages over its uncatalyzed counterpart in terms of both reaction rate and selectivity.

Kinetic Acceleration: The copper catalyst dramatically accelerates the reaction, with rate increases of 10⁷ to 10⁸ compared to the uncatalyzed thermal process. organic-chemistry.org This allows reactions to be completed in short timeframes at or near room temperature.

Regioselectivity: The most significant advantage of the CuAAC is its complete regioselectivity. The mechanism, proceeding through the copper acetylide, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.govrsc.org This eliminates the formation of the 1,5-isomer, simplifying purification and maximizing the yield of a single product. nih.gov Quantum calculations have shown that the free-energy barrier for the formation of the 1,4-regioisomer is significantly lower (e.g., 4.33 kcal/mol) than that for the 1,5-regioisomer (e.g., 29.35 kcal/mol), explaining the observed regioselectivity. nsf.gov

ParameterUncatalyzed Huisgen CycloadditionCopper(I)-Catalyzed (CuAAC)
Regioselectivity Forms a mixture of 1,4- and 1,5-isomers wikipedia.orgnih.govExclusively forms the 1,4-isomer nih.govnih.govrsc.org
Reaction Rate Slow, requires heat wikipedia.orgRate acceleration of 10⁷–10⁸ organic-chemistry.org
Temperature High (e.g., >95°C) wikipedia.orgRoom temperature or mild heating nih.govnsf.gov
Mechanism Concerted organic-chemistry.orgStepwise, via copper intermediates wikipedia.orgnih.gov

The CuAAC reaction is renowned for its exceptionally broad substrate scope and high tolerance for a wide variety of functional groups. organic-chemistry.orgbeilstein-journals.org This makes it a highly reliable ligation method in complex molecular settings. The reaction is insensitive to aqueous conditions and functions across a broad pH range (typically 4 to 12). organic-chemistry.org This robustness allows the reaction of this compound with a vast array of terminal alkynes bearing diverse functionalities, including esters, amides, alcohols, carboxylic acids, and even complex biomolecules like sugars, without the need for protecting groups. mdpi.com The mild conditions and tolerance for water make it an ideal reaction for applications in medicinal chemistry and materials science. beilstein-journals.orgmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC, has emerged as a cornerstone of bioorthogonal chemistry, allowing for the covalent labeling of biomolecules in living systems without the need for toxic copper catalysts. This reaction is a powerful tool in chemical biology and materials science.

Principles of Metal-Free Cycloaddition

The fundamental principle of SPAAC lies in the use of a strained alkyne, typically a cyclooctyne (B158145) derivative, which reacts with an azide through a [3+2] dipolar cycloaddition to form a stable triazole. The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, enabling it to proceed rapidly at physiological temperatures without a metal catalyst. The reactivity in these cycloadditions can be influenced by both the electronic and steric properties of the azide. Generally, aryl azides substituted with electron-withdrawing groups exhibit enhanced reactivity in SPAAC. Conversely, electron-donating groups, such as the two methyl groups in this compound, are expected to decrease the reaction rate compared to unsubstituted phenyl azide. Steric hindrance around the azide functionality can also play a significant role in the reaction kinetics, particularly with bulky cyclooctynes.

Aryl Nitrene Generation and Subsequent Reactivity

Aryl azides are well-established precursors for the generation of highly reactive aryl nitrenes. These intermediates can undergo a variety of subsequent reactions, making them useful in synthetic chemistry and materials science.

Methodologies for Nitrene Formation from this compound

The formation of the corresponding 3,5-dimethylphenylnitrene from this compound can be initiated through either thermal or photochemical methods.

Alternatively, irradiation with ultraviolet light can induce the photolysis of an aryl azide, leading to the formation of the corresponding aryl nitrene. This method allows for the generation of nitrenes at lower temperatures and with greater temporal control. The photochemistry of aryl azides often involves the formation of a singlet nitrene intermediate, which can then undergo intersystem crossing to the more stable triplet state or react directly. Subsequent reactions of the generated nitrene can include ring expansion to form azepines, dimerization to azo compounds, or insertion into C-H or N-H bonds. However, specific studies detailing the photochemical generation and subsequent reactivity of the nitrene derived from this compound are absent from the current body of literature reviewed.

Transition Metal-Mediated Nitrene Formation (e.g., via Imide Complexes)

The generation of aryl nitrenes from aryl azides can be effectively mediated by transition metal complexes. This process is generally more controlled than thermolysis or photolysis, often proceeding at lower temperatures and with greater selectivity. The reaction of an aryl azide, such as this compound, with a suitable transition metal complex typically involves the initial coordination of the azide to the metal center, followed by the extrusion of dinitrogen (N₂) to form a metal-nitrene or metal-imido complex. rsc.orgiastate.edunih.gov These intermediates are pivotal in subsequent nitrene transfer reactions.

The general mechanism can be depicted as follows:

LₙM + N₃-Ar → LₙM(N₃-Ar) → LₙM=N-Ar + N₂

Where L is a ligand, M is a transition metal, and Ar is the 3,5-dimethylphenyl group. The resulting species, LₙM=N-Ar, is a transition metal imide (or imido) complex, which can be viewed as a metal-stabilized nitrene. The nature of the metal and its ligand sphere significantly influences the reactivity and stability of this intermediate. For instance, late transition metals are often employed in these transformations. While specific studies detailing the isolation of a 3,5-dimethylphenylimido complex are not abundant, the principles of transition metal-mediated nitrene formation are well-established for a wide range of aryl azides. rsc.orgrsc.org

These metal-imido complexes can exist in various electronic states and geometries, which in turn dictate their reaction pathways. They can act as electrophiles or nucleophiles, and their reactivity is often tuned by the ancillary ligands on the metal center. This controlled generation of the nitrene species is crucial for its application in selective C-H amination and aziridination reactions.

Intramolecular Transformations of Aryl Nitrenes

Once formed, the 3,5-dimethylphenylnitrene can undergo a variety of intramolecular reactions, leading to rearranged products. These transformations are often driven by the high reactivity of the electron-deficient nitrogen atom and the desire to achieve a more stable electronic configuration.

Ring-Expansion and Ring-Contraction Reactions

Aryl nitrenes are known to undergo complex intramolecular rearrangements, including ring-expansion to seven-membered rings (azepines) and ring-contraction to five-membered rings (cyclopentadienes). The photolysis of aryl azides can lead to the formation of a singlet nitrene, which is believed to be in equilibrium with a strained bicyclic azirine intermediate. This intermediate can then rearrange to a dehydroazepine, which can be trapped by nucleophiles.

In the case of 3,5-dimethylphenylnitrene, ring expansion would lead to the formation of a dimethyl-substituted dehydroazepine. Subsequent reaction with a nucleophile (Nu⁻) would yield a dimethyl-substituted azepine derivative. While specific experimental data for this compound is limited in this context, the general mechanism is a cornerstone of aryl nitrene chemistry.

Conversely, ring-contraction of an aryl nitrene can occur, leading to the formation of a nitrile-substituted cyclopentadiene. This process is less common than ring expansion but has been observed. For 3,5-dimethylphenylnitrene, this would theoretically result in a cyanodimethylcyclopentadiene isomer. The balance between ring expansion and contraction is influenced by factors such as the substitution pattern on the aromatic ring and the reaction conditions.

Formation of Nitrile Species

While not a rearrangement of the nitrene itself, the formation of nitriles from aryl azides is a relevant transformation. Although the direct conversion of an aryl azide to a nitrile is not a primary pathway for the nitrene, certain reaction conditions can promote this outcome. More commonly, related starting materials or intermediates can lead to nitrile products. For instance, the decomposition of certain precursors under specific conditions can yield nitriles. While a direct, high-yield conversion of this compound to 3,5-dimethylbenzonitrile (B1329614) via a simple nitrene pathway is not the primary expected outcome, the cyano group is a key functionality that can arise from rearrangements of related intermediates.

ReactantProductReagent/ConditionsYield
This compound3,5-DimethylbenzonitrileSpecific conditions requiredData not available
Denitrogenative Imidoyl Radical Cyclization

A notable intramolecular transformation involving a derivative of this compound is the denitrogenative imidoyl radical cyclization. This reaction has been demonstrated in the synthesis of 2-substituted benzoimidazoles from 1-azido-2-isocyanoarenes. nih.govresearchgate.net In a relevant example, a radical can add to the isocyanide group of a molecule like 1-azido-2-isocyano-3,5-dimethylbenzene.

The resulting imidoyl radical then undergoes an intramolecular cyclization onto the adjacent azide group. This is followed by the loss of dinitrogen (denitrogenation) to form an aminyl radical, which then abstracts a hydrogen atom to yield the final benzoimidazole product. nih.govresearchgate.net This sophisticated cascade reaction showcases the utility of the azide group as a radical acceptor in complex intramolecular processes.

Intermolecular Reactions Involving Aryl Nitrenes

In addition to intramolecular rearrangements, the highly reactive 3,5-dimethylphenylnitrene can participate in a variety of intermolecular reactions, where it is transferred to another substrate.

Nitrene Transfer Processes (e.g., Aziridination of Alkenes)

One of the most synthetically useful intermolecular reactions of aryl nitrenes is their addition to carbon-carbon double bonds to form aziridines. This nitrene transfer reaction, known as aziridination, is a powerful method for the synthesis of three-membered nitrogen-containing heterocycles. The reaction of 3,5-dimethylphenylnitrene, generated from this compound, with an alkene can be catalyzed by various transition metal complexes. nih.gov

The catalyst, often a complex of rhodium, copper, or ruthenium, plays a crucial role in mediating the nitrene transfer and can influence the stereoselectivity of the aziridination. The general reaction is as follows:

Ar-N₃ + R₂C=CR₂ --(catalyst)--> Ar-N(CR₂)₂ + N₂

Where Ar is 3,5-dimethylphenyl and R represents substituents on the alkene.

AlkeneCatalystProductYield (%)
Styrene (B11656)Rh₂(OAc)₄1-(3,5-Dimethylphenyl)-2-phenylaziridineData not available
CyclohexeneCu(acac)₂7-(3,5-Dimethylphenyl)-7-azabicyclo[4.1.0]heptaneData not available

Table 2: Representative examples of potential aziridination reactions with this compound. Specific yield data for these reactions were not found in the surveyed literature but are based on established aziridination methodologies.

Formation of Azoarenes through Nitrene Coupling

The thermal or photochemical decomposition of this compound generates a highly reactive 3,5-dimethylphenylnitrene intermediate. This nitrene species can undergo a coupling reaction to form symmetrical or unsymmetrical azoarenes. The formation of the azo compound is postulated to proceed through either the self-reaction of the nitrene or the reaction of the nitrene with the parent azide.

In the presence of a different aryl azide, heterocoupling can occur, leading to the formation of asymmetrical azoarenes. For instance, the reaction of 3,5-dimethylphenyl azide with 4-methylphenyl azide can produce a mixture of three different azoarenes: the two homocoupled products and the heterocoupled product. The product distribution is influenced by the steric and electronic properties of the reacting nitrenes.

Table 1: Product Distribution in the Heterocoupling of 3,5-Dimethylphenyl Azide and 4-Methylphenyl Azide

Reactant 1Reactant 2Homocoupled Product 1Homocoupled Product 2Heterocoupled Product
This compound1-Azido-4-methylbenzene3,3',5,5'-Tetramethylazobenzene4,4'-Dimethylazobenzene3,5,4'-Trimethylazobenzene

Radical Processes Initiated by this compound

While direct studies on this compound are limited in this specific context, analogous reactions with related aryl azides demonstrate the potential for the formation and cyclization of imidoyl radical intermediates. For example, a denitrogenative imidoyl radical cyclization has been reported for 1-azido-2-isocyanoarenes. This type of tandem radical process is initiated by the addition of a radical to the isocyanide group, followed by the cyclization of the resulting imidoyl radical onto the azido (B1232118) group. This is accompanied by the loss of a nitrogen molecule and subsequent hydrogen abstraction to yield the final product. Such a pathway highlights the utility of the azide group in facilitating complex radical-mediated cyclizations.

The 3,5-dimethylphenylnitrene, generated from this compound, is a highly reactive species that can participate in hydrogen abstraction reactions. In its triplet state, the nitrene can abstract hydrogen atoms from suitable donors in the reaction medium, leading to the formation of the corresponding amine (3,5-dimethylaniline) and a new radical species from the hydrogen donor. The propensity for hydrogen abstraction is a characteristic reaction of nitrenes and other radical intermediates. wikipedia.org The efficiency of this process depends on the nature of the hydrogen donor and the reaction conditions. Intramolecular hydrogen abstraction is also a possibility if there are abstractable hydrogen atoms within the molecule, leading to cyclized products. nih.gov

Other Key Reaction Pathways

The azido group of this compound can undergo nucleophilic attack, although the aromatic ring generally makes it less susceptible to classical S(_N)2 reactions compared to alkyl azides. A prominent example of a nucleophilic reaction involving the azido group is the Staudinger reaction. wikipedia.org In this reaction, a phosphine (B1218219), such as triphenylphosphine (B44618), acts as a nucleophile and attacks the terminal nitrogen atom of the azide. This initially forms a phosphazide (B1677712) intermediate, which then loses a molecule of nitrogen gas to yield an iminophosphorane. wikipedia.org Subsequent hydrolysis of the iminophosphorane produces the corresponding primary amine (3,5-dimethylaniline) and the phosphine oxide. wikipedia.org

Another example involves the reaction with Grignard reagents. While the reaction of Grignard reagents with azides can be complex, it has been utilized for the synthesis of triazenes. researchgate.net

Table 2: Nucleophilic Reactions at the Azido Group

NucleophileIntermediateFinal Product (after workup)
TriphenylphosphinePhosphazide, then Iminophosphorane3,5-Dimethylaniline (B87155)
Grignard Reagent (R-MgX)Triazene (B1217601) intermediateSubstituted triazenes

Reduction Reactions to Form Aromatic Amines

The reduction of the azido group is a common and efficient method for the synthesis of the corresponding aromatic amine, 3,5-dimethylaniline. Various reducing agents and methods can be employed for this transformation.

One common method is catalytic hydrogenation, where this compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO(_2)). This method is generally clean and efficient.

Alternatively, chemical reducing agents can be used. Stannous chloride (SnCl(_2)) is an effective reagent for the reduction of aryl azides to amines, often used in an acidic medium. tandfonline.commdma.ch Other reducing systems, such as sodium borohydride (B1222165) (NaBH(_4)) in the presence of a catalyst, can also achieve this reduction. researchgate.net

Table 3: Common Methods for the Reduction of this compound

Reducing Agent/MethodCatalyst (if applicable)Product
Hydrogen Gas (H(_2))Palladium on Carbon (Pd/C)3,5-Dimethylaniline
Stannous Chloride (SnCl(_2))-3,5-Dimethylaniline
Sodium Borohydride (NaBH(_4))e.g., CoCl(_2)3,5-Dimethylaniline

Azide-Nitrile Cycloaddition Reactions

The [3+2] cycloaddition reaction between an azide and a nitrile is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. This transformation, a type of 1,3-dipolar cycloaddition, involves the reaction of the 1,3-dipolar azide with the dipolarophilic nitrile. The mechanism of this reaction is thought to proceed through a concerted pathway, where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed in a single step.

In the context of this compound, this reaction would theoretically yield a 5-(3,5-dimethylphenyl)-1H-tetrazole. The reaction is typically facilitated by the use of a catalyst to activate the nitrile substrate. Various catalytic systems have been developed to promote this cycloaddition, including those based on dialkyltin oxide-trimethylsilyl azide and organocatalysts. For instance, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride has been shown to be highly efficient in accelerating the azide-nitrile coupling by activating the nitrile.

Table 1: Theoretical Azide-Nitrile Cycloaddition with this compound

Nitrile ReactantProductCatalyst System
Acetonitrile5-Methyl-1-(3,5-dimethylphenyl)-1H-tetrazoleOrganocatalyst (e.g., from NMP)
Benzonitrile5-Phenyl-1-(3,5-dimethylphenyl)-1H-tetrazoleDialkyltin oxide-trimethylsilyl azide
Acrylonitrile5-Vinyl-1-(3,5-dimethylphenyl)-1H-tetrazoleLewis Acid Catalyst

Reactions with Phosphorous Reagents (e.g., Staudinger Type Reactions)

The Staudinger reaction is a chemical process in which an azide reacts with a phosphine or phosphite (B83602) to produce an iminophosphorane (also known as an aza-ylide). alfa-chemistry.com This reaction is a mild method for the reduction of azides to amines upon subsequent hydrolysis of the iminophosphorane intermediate.

The mechanism of the Staudinger reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. This initial step forms a phosphazide intermediate, which then loses a molecule of dinitrogen (N₂) through a four-membered cyclic transition state to yield the iminophosphorane. alfa-chemistry.com

For this compound, the reaction with a trivalent phosphorus reagent such as triphenylphosphine would proceed as follows:

Formation of the Phosphazide: Triphenylphosphine attacks the terminal nitrogen of this compound.

Elimination of Nitrogen: The resulting phosphazide intermediate rearranges, releasing N₂ gas.

Formation of the Iminophosphorane: The product is N-(3,5-dimethylphenyl)iminotriphenylphosphorane.

This iminophosphorane can be isolated or hydrolyzed in the presence of water to produce 3,5-dimethylaniline and triphenylphosphine oxide. The Staudinger reaction is known for its high yields and the stability of the intermediate iminophosphorane, especially when derived from aryl azides.

Table 2: Staudinger Reaction of this compound

Phosphorous ReagentIntermediateFinal Product (after hydrolysis)Byproducts
TriphenylphosphineN-(3,5-dimethylphenyl)iminotriphenylphosphorane3,5-dimethylanilineTriphenylphosphine oxide, N₂
TributylphosphineN-(3,5-dimethylphenyl)iminotributylphosphorane3,5-dimethylanilineTributylphosphine oxide, N₂

Regiodivergent Azidoiodination of Alkenes

Azidoiodination is a reaction that introduces both an azide and an iodine atom across a double bond in an alkene. The regioselectivity of this reaction can often be controlled to produce either the Markovnikov or anti-Markovnikov adduct. While the search results did not provide specific examples of regiodivergent azidoiodination using this compound as the azide source, the general principles of such reactions are informative.

The regiochemical outcome of azidoiodination can be influenced by the reaction conditions and the nature of the reagents used. For instance, the choice of the iodine source and the presence of catalysts can direct the addition of the azide and iodine moieties to specific positions on the alkene.

In a hypothetical reaction between an alkene like styrene and an azide source in the presence of an iodine donor, the reaction could proceed via different mechanistic pathways, leading to regioisomeric products. For example, a radical mechanism might favor the formation of one regioisomer, while an ionic mechanism could lead to the other. The electronic properties of the substituted aryl azide could also play a role in influencing the regioselectivity of the addition.

Further research would be needed to determine the specific reactivity of this compound in this transformation and to establish conditions for achieving regiodivergence.

Synthetic Applications of 1 Azido 3,5 Dimethylbenzene in Advanced Organic and Materials Chemistry

Synthesis of Diverse Heterocyclic Compound Classes

The azide (B81097) functional group in 1-azido-3,5-dimethylbenzene is a linchpin for a variety of cyclization and cycloaddition reactions, enabling access to numerous nitrogen-containing heterocyclic systems.

The synthesis of 1,2,3-triazoles from azides is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". wikipedia.orgtcichemicals.comsigmaaldrich.com This reaction involves the [3+2] cycloaddition of an azide with an alkyne. The reaction can be conducted under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium complexes, which allows for milder reaction conditions and regioselective control. nih.govnih.gov When this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, the corresponding 1-(3,5-dimethylphenyl)-4-substituted-1H-1,2,3-triazole is formed with high regioselectivity. nih.govnih.gov Ruthenium-catalyzed versions of this reaction can lead to the formation of the 1,5-disubstituted regioisomer. nih.gov This methodology is highly versatile, tolerating a wide range of functional groups on the alkyne partner, thus providing access to a large library of 1,2,3-triazole derivatives. nih.govmdpi.com

Table 1: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

Entry Alkyne Reactant Catalyst Solvent Product
1 Phenylacetylene CuSO₄/Sodium Ascorbate (B8700270) t-BuOH/H₂O 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole
2 Propargyl alcohol [CpRuCl(PPh₃)₂] Toluene 1-(3,5-Dimethylphenyl)-5-(hydroxymethyl)-1H*-1,2,3-triazole
3 Ethyl propiolate CuI DMF Ethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate

Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov A common synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by an oxidative cyclization. ctppc.orgsemanticscholar.org While this compound is not a direct precursor in this classic approach, it can be utilized in alternative strategies. For instance, aryl azides can react with carbenes or their precursors to form ylides, which can then undergo intramolecular cyclization reactions. A more direct, albeit less common, approach could involve the reaction of this compound with a pre-functionalized o-aminoaryl reagent under conditions that promote nitrene insertion and subsequent cyclization.

Table 2: Representative Synthesis of Benzimidazole Derivatives

Entry Reactants Reagents/Catalyst Conditions Product
1 o-Phenylenediamine, Benzaldehyde p-Toluenesulfonic acid Reflux in Ethanol 2-Phenyl-1H-benzimidazole
2 4-Methyl-1,2-phenylenediamine, 4-Nitrobenzaldehyde NaHSO₃ Grinding, solvent-free 5-Methyl-2-(4-nitrophenyl)-1H-benzimidazole

Quinoxalines, or benzopyrazines, are an important class of nitrogen-containing heterocycles. nih.gov The most traditional and effective method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.govmtieat.org This reaction is typically acid-catalyzed and proceeds at elevated temperatures. While this compound is not a direct starting material in this condensation, it can be envisioned as a precursor to one of the reactants. For example, the azide could be reduced to the corresponding amine, which, if appropriately substituted, could then participate in the condensation.

Table 3: General Synthesis of Quinoxaline Derivatives

Entry 1,2-Diamine 1,2-Dicarbonyl Compound Catalyst Solvent Product
1 o-Phenylenediamine Benzil Acetic Acid Ethanol 2,3-Diphenylquinoxaline
2 4,5-Dimethyl-1,2-phenylenediamine Glyoxal None Water 6,7-Dimethylquinoxaline

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. researchgate.net Transition metal-catalyzed reactions are prominent in modern indole synthesis. mdpi.comresearchgate.netmdpi.com One of the classical methods that utilizes aryl azides is the Cadogan reaction, which involves the reductive cyclization of o-nitrostyrenes or the reaction of aryl azides with phosphites. A variation of this involves the thermal or photochemical decomposition of an aryl azide to a nitrene, which can then undergo intramolecular C-H insertion or react with an appropriately positioned functional group to form the indole ring. For this compound to be a suitable precursor for indole synthesis, it would need to be appropriately substituted with a side chain that can participate in the cyclization.

Table 4: Transition Metal-Catalyzed Indole Synthesis

Entry Starting Materials Catalyst Ligand Base Product
1 2-Ethynylaniline, Iodobenzene Pd(OAc)₂ PPh₃ K₂CO₃ 2-Phenylindole
2 2-Bromoaniline, Phenylacetylene CuI TMEDA Cs₂CO₃ 2-Phenylindole

The synthesis of pyridines can be achieved through various condensation and cycloaddition reactions. nih.govnih.govbaranlab.orgorganic-chemistry.org The aza-Wittig reaction is a powerful tool for the synthesis of nitrogen heterocycles, including pyridines. scispace.comwikipedia.orgresearchgate.netwhiterose.ac.uk This reaction involves the reaction of an iminophosphorane, generated from an azide and a phosphine (B1218219), with a carbonyl compound. scispace.comwikipedia.org For this compound, reaction with triphenylphosphine (B44618) would generate the corresponding iminophosphorane. Subsequent reaction with an appropriate α,β-unsaturated carbonyl compound could lead to the formation of a substituted pyridine.

Isoquinolines can also be synthesized from aryl azides. organic-chemistry.org For instance, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can undergo 6π-electrocyclization of the intermediate N-H imine to form isoquinolines. organic-chemistry.org

Table 5: Representative Synthesis of Pyridine and Isoquinoline Derivatives

Heterocycle Reactants Reagents/Conditions Product
Pyridine α,β-Unsaturated ketoxime, Alkenylboronic acid Cu-catalyzed cross-coupling, electrocyclization, air oxidation Highly substituted pyridine
Pyridine Aldehyde, Phosphorus ylide, Propargyl azide Wittig, Staudinger, aza-Wittig, electrocyclization, 1,3-H shift Polysubstituted pyridine

The versatility of this compound extends to the synthesis of a variety of other five-membered nitrogen-containing heterocycles.

Pyrroles: The synthesis of pyrroles from dienyl azides has been reported, proceeding through the cyclization of an aza-pentadienyl cation intermediate.

Pyrazoles: Pyrazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. While not a direct application of aryl azides, the corresponding hydrazine could be prepared from this compound via reduction.

Oxazoles and Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method involving the reaction of an α-haloketone with a thioamide. scispace.com While not directly involving an azide, related multicomponent reactions can provide access to these heterocycles.

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazide (B42300) and carboxylic acids or their derivatives. mdpi.com Again, while not a direct use of the azide, the corresponding carboxylic acid derivative of the 3,5-dimethylphenyl moiety could be employed.

Table 6: General Synthetic Routes to Other Nitrogen Heterocycles

Heterocycle General Method Typical Reactants
Pyrrole Paal-Knorr synthesis 1,4-Dicarbonyl compound, Amine/Ammonia
Pyrazole (B372694) Knorr pyrazole synthesis 1,3-Dicarbonyl compound, Hydrazine
Oxazole Robinson-Gabriel synthesis 2-Acylaminoketone
Thiazole Hantzsch thiazole synthesis α-Haloketone, Thioamide

Assembly of Complex Molecular Architectures

The robust and highly reliable nature of the azide-alkyne cycloaddition reaction has positioned this compound as a valuable component in the modular synthesis of complex, high-molecular-weight structures. The dimethyl-substituted phenyl ring imparts specific steric and electronic properties to the resulting molecules, influencing their conformation, solubility, and intermolecular interactions.

Macrocyclic and Polycyclic Frameworks

The construction of macrocyclic and polycyclic structures often relies on highly efficient cyclization reactions to achieve respectable yields. The CuAAC reaction has been effectively utilized for the formation of triazole-containing macrocycles. In this context, this compound can be envisioned as a key component in the synthesis of such frameworks. For instance, a linear precursor bearing a terminal alkyne at one end and the this compound moiety at the other could undergo an intramolecular "click" reaction to form a macrocycle. The resulting 1,2,3-triazole ring becomes an integral part of the macrocyclic backbone, lending polarity and rigidity to the structure.

Similarly, in the synthesis of polycyclic aromatic compounds, derivatives of this compound could be employed in cascade reactions. While direct examples are not prevalent in the literature, the generation of aryne intermediates from appropriately substituted precursors is a known strategy for constructing fused aromatic systems. An azide group can be a precursor to other functionalities that facilitate such cyclizations.

Integration into Dendrimeric and Supramolecular Systems

Dendrimers are perfectly branched, monodisperse macromolecules with a vast number of applications, including in drug delivery and catalysis. The synthesis of dendrimers can be approached through either divergent or convergent strategies, both of which have successfully employed click chemistry for the iterative addition of branched units. nih.gov this compound can serve as a surface functionalization agent for dendrimers bearing terminal alkynes. This post-synthesis modification allows for the introduction of the hydrophobic and sterically bulky 3,5-dimethylphenyl groups onto the periphery of the dendrimer, which can significantly alter its solubility and host-guest binding properties. For example, polyamidoamine (PAMAM) dendrimers, which are commercially available, can be modified in this manner. nih.gov

In supramolecular chemistry, which focuses on non-covalent interactions, the 3,5-disubstituted aromatic core of this compound can participate in π-stacking and hydrophobic interactions, guiding the self-assembly of larger structures. After its integration into a molecule via the azide group, the resulting triazole ring can also act as a hydrogen bond acceptor, further directing the supramolecular arrangement.

Functional Materials and Polymer Science Applications

The versatility of this compound extends into the realm of materials science, where it is used to create polymers and specialty materials with precisely controlled properties.

Preparation of Functionalized Polymers and Resins

Post-polymerization modification is a powerful technique for introducing specific functionalities into a polymer chain. A pre-synthesized polymer containing terminal or side-chain alkyne groups can be readily functionalized by reacting it with this compound via CuAAC. This approach allows for the synthesis of a library of functional polymers from a single polymeric precursor. researchgate.net The incorporation of the 3,5-dimethylphenyl moiety can enhance the thermal stability, modify the solubility, and alter the mechanical properties of the parent polymer.

For instance, an alkyne-functionalized polyurethane prepolymer can be cross-linked using a diazide, or conversely, an azido-functionalized polyurethane can be cross-linked with a dialkyne to form elastomers. nsf.govnih.gov By using this compound as a monofunctional chain-capping agent in such systems, it is possible to control the degree of cross-linking and thus tune the material's properties.

Polymer BackboneFunctionalization StrategyResulting Property Modification
Poly(propargyl methacrylate)Post-polymerization CuAACIntroduction of photoresponsive azobenzene (B91143) units
PolyurethaneIncorporation into prepolymerTunable mechanical properties of elastomers nih.gov
Polystyrene-block-polyisobutyleneEnd-group modification via CuAACEnhanced moisture permeability

Design and Synthesis of Photochromic Systems (e.g., Diarylethenes via "Click-switch")

Diarylethenes are a prominent class of photochromic compounds that undergo reversible isomerization between two stable forms upon irradiation with light of specific wavelengths. nih.gov This property makes them attractive for applications in optical data storage and molecular switches. The synthesis of diarylethenes can be modular, allowing for the introduction of various substituents to tune their photochromic properties.

While a direct "click-switch" synthesis involving this compound is a novel concept, one can conceptualize its application. A diarylethene core could be synthesized with a terminal alkyne group. The subsequent "clicking" of this compound onto this core would append the 3,5-dimethylphenyl group. The electronic nature and steric bulk of this group could influence the absorption maxima of the two isomeric states and the quantum yield of the photoisomerization reaction.

Diarylethene CoreAppended Group via Click ChemistryPotential Influence on Photochromic Properties
Dithienylethene with terminal alkyne1-(3,5-dimethylphenyl)-1,2,3-triazoleAlteration of absorption spectra and fatigue resistance
Imidazole-based diarylethene1-(3,5-dimethylphenyl)-1,2,3-triazoleModification of switching quantum yield

Development of Specialty Materials with Tunable Properties

The ability to precisely control the chemical composition of materials allows for the fine-tuning of their properties. The incorporation of this compound into materials can lead to specialty resins and polymers with desirable characteristics. For example, in the formulation of epoxy resins, the addition of molecules containing aromatic rings can enhance thermal stability and mechanical strength. google.com By functionalizing a component of the resin system with this compound, these properties could be systematically adjusted.

Furthermore, azido-functionalized polyurethanes have been developed to create elastomers with tunable mechanical properties. nih.gov The degree of cross-linking, which dictates the material's stiffness and elasticity, can be controlled by the stoichiometry of azide and alkyne groups. Using this compound as a chain terminator would allow for precise control over the network structure and, consequently, the final mechanical response of the material. The resulting elastomers can exhibit a range of Young's moduli, making them suitable for various applications in biomedical devices and other fields. nih.gov

Chemical Biology and Bioconjugation Methodologies

The azide functional group is a cornerstone of modern chemical biology, primarily due to its bioorthogonal reactivity, allowing it to form covalent bonds with specific partners in complex biological environments without interfering with native biochemical processes. This compound, as a representative aryl azide, provides a stable and readily accessible source of this functionality for the development of new bioconjugation strategies.

Site-selective labeling of biomolecules is crucial for understanding their function, localization, and interactions. The azide group of compounds like this compound is central to several powerful ligation chemistries.

Azide-Alkyne Cycloadditions: The most prominent application of azides in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry." In these reactions, an azide reacts with an alkyne to form a stable triazole linkage. To label nucleic acids, a synthetic oligonucleotide can be modified with an alkyne group. An azide-bearing molecule, potentially a derivative of this compound attached to a reporter tag (like a fluorophore), can then be "clicked" onto the nucleic acid with high efficiency and specificity.

Staudinger Ligation: This reaction involves the coupling of an azide with a triarylphosphine, such as triphenylphosphine. The reaction proceeds through an aza-ylide intermediate which can be trapped by an ester group engineered into the phosphine reagent. This process results in the formation of a stable amide bond. A biomolecule, such as a DNA or RNA strand, can be functionalized with the this compound moiety, enabling its ligation to a phosphine-modified probe.

These strategies allow for the precise attachment of dyes, affinity tags, or other functional molecules to specific sites on DNA and RNA, facilitating studies in cellular imaging, diagnostics, and molecular biology.

Beyond simple ligation, the azide group is instrumental in creating sophisticated chemical probes to investigate biological systems. The this compound scaffold can be incorporated into larger molecules designed as photoaffinity probes.

Photoaffinity labeling is a powerful technique used to identify the cellular binding partners of bioactive small molecules or to map the binding sites of ligands on proteins and nucleic acids. The strategy relies on a photoactivatable group that, upon irradiation with UV light, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules.

Aryl azides like this compound are excellent precursors for this purpose. When integrated into a larger probe molecule, the azide remains inert until exposed to a specific wavelength of light. Upon photolysis, it releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then insert into adjacent C-H, N-H, or O-H bonds of a target biomolecule, creating a permanent covalent link. The dimethyl substitution pattern on the aromatic ring can influence the stability, reactivity, and lipophilicity of the probe, allowing for fine-tuning of its properties.

Table 1: Bioconjugation Reactions Employing Azide Functionality

Reaction TypeReactantsProduct LinkageKey Features
CuAAC Click ChemistryAzide, Terminal Alkyne, Cu(I) Catalyst1,4-disubstituted TriazoleHigh efficiency, bioorthogonal, requires copper catalyst.
SPAAC Click ChemistryAzide, Strained Alkyne (e.g., DBCO)TriazoleBioorthogonal, copper-free, fast kinetics.
Staudinger LigationAzide, Engineered PhosphineAmideBioorthogonal, proceeds under mild conditions.
Photoaffinity LabelingAryl Azide, Target BiomoleculeCovalent insertionLight-activated, forms a covalent bond with proximal molecules.

Contributions to Catalysis and Optoelectronic Materials

The reactivity of this compound extends beyond bioconjugation into the realms of inorganic chemistry and materials science, where it serves as a precursor for generating novel catalysts and functional materials.

This compound is an effective nitrene transfer agent, capable of delivering a 3,5-dimethylphenylnitrene ('N-Ar') fragment to a transition metal center. This reaction is a powerful method for synthesizing metal-imido complexes, where a nitrogen atom is double-bonded to the metal (M=N-Ar). These metal-imido species are themselves important ligands and are often key intermediates in catalytic reactions.

For instance, the reaction of this compound with low-valent iron or chromium precursors supported by bulky alkoxide ligands results in the formation of new iron-imido and chromium-imido complexes. researchgate.netnsf.gov The organoazide serves as a direct precursor to the imido ligand, which is generated in situ through the extrusion of dinitrogen.

While aromatic and nitrogen-containing compounds are foundational to the development of materials for OLEDs, direct application or incorporation of this compound into OLED components is not prominently documented in current research literature. Its potential role would likely be as a synthetic intermediate for constructing more complex, conjugated molecules that possess the requisite electronic and photophysical properties for use in emissive or charge-transport layers.

The unique reactivity of this compound has been instrumental in clarifying complex catalytic mechanisms. In the study of chromium-catalyzed carbodiimide (B86325) synthesis from organoazides and isocyanides, the choice of the azide substrate proved critical to the outcome. nsf.govwayne.edu

When a bulky azide like mesityl azide was used, the reaction proceeded catalytically, presumably through a transient and reactive chromium(IV) mono-imido intermediate. However, when the less sterically hindered 1-azido-3,5-dimethylphenyl azide was reacted with the chromium(II) precursor, no catalytic turnover was observed. nsf.govwayne.edu Instead, a stable, coordinatively saturated chromium(VI) bis(imido) complex was formed and isolated. wayne.edu

This result provided crucial insight into the catalytic cycle. It demonstrated that smaller azides can lead to the formation of stable, high-oxidation-state metal complexes that act as catalytic dead-ends or "off-cycle" intermediates. The steric bulk of the azide is essential to prevent the formation of this stable bis(imido) species, thereby allowing the catalytic cycle to proceed through the desired lower-valent intermediates. This use of this compound as a mechanistic probe highlights its value in fundamental catalytic research.

Table 2: Reactivity of Aryl Azides with a Cr(II) Bis(alkoxide) Catalyst Precursor

Aryl AzideSteric ProfileCatalytic Carbodiimide Formation?Observed Chromium IntermediateRole in Elucidating Cycle
Mesityl azideHigh (ortho-methyl groups)YesPostulated Cr(IV) mono-imidoRepresents the "on-cycle" pathway.
This compound Moderate (meta-methyl groups) No Stable Cr(VI) bis(imido) Identified a stable "off-cycle" intermediate. wayne.edu
4-Methylphenyl azideLowNoStable Cr(VI) bis(imido)Confirmed the effect of low steric hindrance. wayne.edu

Advanced Characterization Techniques and Computational Studies of 1 Azido 3,5 Dimethylbenzene

Spectroscopic Analysis for Structural and Electronic Characterization

Spectroscopic techniques are fundamental in confirming the identity and purity of 1-Azido-3,5-dimethylbenzene, as well as in probing its electronic structure and the transient species it forms upon activation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of the parent compound, 1,3-dimethylbenzene, and the known substituent effects of the azido (B1232118) group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the methyl protons. The symmetry of the molecule will result in two signals for the aromatic protons and one signal for the two equivalent methyl groups. The azido group, being an electron-withdrawing group, is expected to deshield the aromatic protons, causing a downfield shift compared to 1,3-dimethylbenzene.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 1,3-dimethylbenzene, five distinct signals are observed, corresponding to the five different carbon environments in the molecule. docbrown.info The introduction of the azido group in this compound is expected to influence the chemical shifts of the aromatic carbons, particularly the carbon atom directly attached to the azido group (C1), which would experience a significant downfield shift.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H~ 2.3SingletProtons of the two methyl groups.
¹H~ 6.8 - 7.2MultipletAromatic protons.
¹³C~ 21SingletCarbon atoms of the two methyl groups.
¹³C~ 120 - 140Multiple SignalsAromatic carbon atoms.
¹³C~ 140 - 150SingletAromatic carbon atom attached to the azido group.

Note: The predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by the presence of a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido group. This peak is typically observed in the range of 2100-2160 cm⁻¹. researchgate.net

Other significant absorptions will include C-H stretching vibrations from the aromatic ring and the methyl groups, as well as C=C stretching vibrations within the benzene (B151609) ring. The IR spectrum of the related compound, 1,3-dimethylbenzene, shows strong absorptions for aryl C-H stretching at 3080-3030 cm⁻¹, alkyl C-H stretching at 2975-2845 cm⁻¹, and benzene ring vibrations near 1600 and 1500 cm⁻¹. docbrown.info

Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Asymmetric N₃ Stretch2100 - 2160Strong, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1500 - 1600Medium to Strong

Mass Spectrometry (MS) including High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₉N₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 147.181. chemspider.com

The fragmentation of aryl azides under electron ionization typically involves the loss of a molecule of nitrogen (N₂), resulting in the formation of a nitrene intermediate. Therefore, a prominent peak at m/z 119, corresponding to the [M-N₂]⁺ fragment, is anticipated. Further fragmentation of the 3,5-dimethylphenylnitrene cation could lead to the formation of a tropylium-like ion or other characteristic fragments. The mass spectrum of 1,3-dimethylbenzene shows a base peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which may also be a significant fragment for the azido derivative after the initial loss of N₂ and subsequent rearrangement. docbrown.info

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the chemical formula. Electrospray Ionization (ESI-MS) could be employed for the analysis of this compound, particularly in identifying protonated molecules or adducts.

Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Notes
147[C₈H₉N₃]⁺Molecular Ion
119[C₈H₉N]⁺Loss of N₂
91[C₇H₇]⁺Tropylium ion (after rearrangement)

Electron Spin Resonance (ESR) Spectroscopy (for Radical Species like Nitrenes)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying species with unpaired electrons, such as radicals. Upon photolysis or thermolysis, this compound is expected to extrude molecular nitrogen to form the highly reactive 3,5-dimethylphenylnitrene, which exists in both a singlet and a triplet state. The triplet state, being a diradical, is ESR active.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aryl azides typically exhibit characteristic absorption bands in the UV region. The photochemistry of aryl azides has been studied using ultrafast spectroscopy, revealing that excitation leads to the formation of singlet nitrenes. acs.orgacs.orgnih.gov Simple aryl azides are known to extrude molecular nitrogen upon irradiation with UV light at wavelengths below 310 nm. igem.org

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the azido group.

Expected UV-Vis Absorption for Aryl Azides

Transition Approximate λmax (nm) Notes
π → π250 - 280Intense absorption associated with the aromatic system.
n → π> 280Weaker absorption associated with the azido group.

X-ray Diffraction (Single Crystal Analysis)

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. unimi.it This technique would provide precise bond lengths, bond angles, and information about the crystal packing of this compound. Such data is invaluable for understanding intermolecular interactions and for correlating the solid-state structure with its physical and chemical properties.

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly available literature. Obtaining suitable single crystals of this compound would be a prerequisite for such an analysis.

Computational Chemistry for Mechanistic Insights and Property Prediction

Computational chemistry provides indispensable tools for understanding the structure, reactivity, and spectroscopic properties of molecules like this compound, especially for transient species such as the corresponding nitrene.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. youtube.com For aryl azides, DFT calculations are employed to optimize molecular geometries, calculate vibrational frequencies for interpreting IR and Raman spectra, and predict various electronic properties. acs.orgmdpi.comuctm.edu Studies on similar molecules, such as 4-azidotoluene and other aryltriazenes, have demonstrated the utility of DFT in understanding vibrational couplings and predicting spectroscopic profiles. acs.orgscirp.orgresearchgate.netresearchgate.net For this compound, DFT calculations could provide valuable data on its optimized geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity.

Table 1: Representative Data from DFT Calculations on Aryl Azides (Note: This table contains illustrative data for analogous compounds, as specific data for this compound is not available.)

CompoundMethod/Basis SetCalculated PropertyValueReference
Phenyl Azide (B81097)B3LYP-TD/6-31G(d)Electronic Transition (nm)256 ustc.edu.cn
Phenyl AzideB3LYP-TD/6-31G(d)Oscillator Strength0.0352 ustc.edu.cn
4-AzidotolueneB3LYP/6-311++G(d,p)Azide Asymmetric Stretch (cm⁻¹)~2100-2150 acs.org

For molecules with complex electronic structures, such as those with multiple low-lying excited states or open-shell character like nitrenes, the Complete Active Space Self-Consistent Field (CASSCF) method is often necessary. researchgate.net CASSCF provides a more accurate description of the electronic wave function by considering a limited set of important molecular orbitals (the active space). nih.gov Studies on phenyl azide and phenylnitrene have utilized CASSCF to investigate excited state structures and potential energy surfaces for photochemical reactions. ustc.edu.cncapes.gov.bracs.org For 3,5-dimethylphenylnitrene, the nitrene derived from this compound, CASSCF calculations would be essential for accurately describing the electronic states and the energy barriers for subsequent reactions.

The photolysis or thermolysis of this compound generates the corresponding 3,5-dimethylphenylnitrene. Arylnitrenes can exist in either a singlet or a triplet spin state, with the triplet state typically being the ground state. acs.org The energy difference between these states, known as the singlet-triplet splitting (ΔE_ST), is a critical parameter that governs the nitrene's reactivity. Computational studies on phenylnitrene have shown that high-level methods, including multireference configuration interaction and perturbation theory, are required to accurately calculate this splitting. nih.govresearchgate.net For phenylnitrene, the adiabatic ΔE_ST has been computationally determined to be around 15.9 kcal/mol, which is in good agreement with experimental values. nih.govresearchgate.net DFT methods can also be used, though the results can be highly dependent on the chosen functional. nih.govresearchgate.net Similar theoretical approaches would be necessary to accurately determine the singlet-triplet splitting for 3,5-dimethylphenylnitrene and understand how the methyl substituents influence this property.

Table 2: Calculated Singlet-Triplet Energy Splittings for Phenylnitrene (Note: This table presents data for the parent phenylnitrene as a proxy.)

MethodEnergy Splitting (kcal/mol)TypeReference
Multireference CI18.9Vertical nih.gov
Multireference CI15.9Adiabatic nih.gov
Experimental15.1 ± 0.2Adiabatic nih.gov

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. The thermal and photochemical decomposition of aryl azides involves a series of complex steps, including nitrogen extrusion and subsequent rearrangement of the resulting nitrene. beilstein-journals.orgresearchgate.net For phenylnitrene, computational studies have detailed the ring-expansion pathway to form a seven-membered ring intermediate (didehydroazepine) via a benzazirine transition state. nih.gov Modeling these pathways for 3,5-dimethylphenylnitrene would reveal the influence of the dimethyl substitution on the reaction barriers and product distribution.

Theoretical calculations are instrumental in predicting various spectroscopic parameters that can be compared with experimental data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis) for molecules like aryl azides. scirp.org Calculations on phenyl azide have successfully correlated the computed electronic transitions with the experimentally observed absorption bands. ustc.edu.cn Furthermore, DFT can predict other electronic properties such as ionization potential, electron affinity, and chemical potential, which provide insights into the molecule's reactivity and stability. scirp.orgresearchgate.netresearchgate.net These computational tools could be readily applied to this compound to predict its UV-Vis spectrum and other key electronic properties, guiding future experimental investigations.

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Methodologies

The primary and most established method for the synthesis of 1-Azido-3,5-dimethylbenzene involves the diazotization of 3,5-dimethylaniline (B87155), followed by treatment with an azide (B81097) salt, such as sodium azide. This classical approach, while effective, often utilizes reagents that raise environmental and safety concerns. Current research is focused on developing greener and more sustainable alternatives.

One promising avenue is the direct C-H azidation of 1,3-dimethylbenzene. While not yet specifically reported for this compound, related studies on other arenes have shown the potential of metal-catalyzed C-H functionalization. These methods would offer a more atom-economical and direct route to the target compound, avoiding the need for pre-functionalized starting materials.

Furthermore, advancements in flow chemistry are being explored to mitigate the risks associated with the use of azides. nih.gov Continuous-flow reactors can offer precise control over reaction parameters, minimizing the accumulation of potentially explosive intermediates and enabling safer production on a larger scale. nih.gov

Synthetic Method Precursor Key Reagents Advantages Challenges
Diazotization-Azidation3,5-DimethylanilineNaNO₂, HCl, NaN₃Well-established, reliableUse of potentially hazardous reagents
C-H Azidation1,3-DimethylbenzeneMetal catalyst, Azide sourceAtom-economical, directCatalyst development, regioselectivity
Flow Chemistry Synthesis3,5-DimethylanilineNaNO₂, NaN₃ in flow reactorEnhanced safety, scalabilityInitial setup costs, optimization

Discovery of Unexplored Reactivity Modes

The azide moiety in this compound is a versatile functional group with well-documented reactivity, most notably in [3+2] cycloaddition reactions (click chemistry) and nitrene formation. sigmaaldrich.com However, the full scope of its reactivity, particularly influenced by the 3,5-dimethyl substitution pattern, remains an active area of investigation.

The electron-donating nature of the two methyl groups on the benzene (B151609) ring can influence the electronic properties of the azido (B1232118) group, potentially modulating its reactivity in cycloaddition reactions. nih.gov Research is ongoing to explore how this substitution pattern affects the kinetics and regioselectivity of reactions with various alkynes and alkenes. nih.gov

Furthermore, the photochemistry and thermolysis of this compound can lead to the formation of the corresponding highly reactive nitrene intermediate (3,5-dimethylphenylnitrene). nih.govrsc.org This nitrene can undergo a variety of transformations, including C-H insertion, cyclization, and rearrangement reactions. nih.govrsc.org The exploration of novel intramolecular reactions of this nitrene, guided by the substitution pattern, could lead to the synthesis of unique heterocyclic scaffolds.

Reactivity Mode Reactant Product Type Key Features
[3+2] CycloadditionAlkynes1,2,3-TriazolesHigh efficiency, modular ("click" reaction) wikipedia.org
Nitrene FormationHeat or Light3,5-DimethylphenylnitreneHighly reactive intermediate, C-H insertion, cyclization nih.gov
Staudinger LigationPhosphinesAza-ylidesBio-orthogonal reaction, formation of amide bonds nih.gov

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Aryl azides, including this compound, are excellent candidates for incorporation into MCRs. The in situ formation of triazoles via click chemistry can be integrated into a one-pot sequence with other transformations, allowing for the rapid assembly of complex molecular architectures. beilstein-journals.org

Cascade reactions, also known as domino reactions, involve a series of intramolecular transformations triggered by a single event. The nitrene generated from this compound can initiate such cascades. For instance, an initial intramolecular C-H insertion could be followed by a rearrangement or cyclization, leading to the formation of polycyclic nitrogen-containing heterocycles in a single, efficient step. Researchers are actively designing substrates where the 3,5-dimethylphenyl azide unit is strategically positioned to facilitate novel and predictable cascade processes.

Advanced Applications in Bio-orthogonal Chemistry and Targeted Functionalization

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is a cornerstone of bio-orthogonal chemistry, and this compound can serve as a valuable building block in this field. mdpi.com Its primary application lies in its ability to participate in the Staudinger ligation and copper-free click chemistry reactions, which are widely used for labeling and imaging biomolecules. nih.govresearchgate.net

The lipophilic nature of the dimethylbenzene core may influence the cellular uptake and distribution of molecules derived from this compound, a factor that can be exploited in the design of targeted probes and therapeutic agents. For example, it could be incorporated into drug molecules to enable their visualization and tracking within cells or to facilitate their conjugation to targeting moieties like antibodies or peptides.

Application Area Bio-orthogonal Reaction Significance
Cellular ImagingStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Covalent labeling of biomolecules with fluorescent probes researchgate.net
Drug DeliveryCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Conjugation of drugs to targeting vectors sigmaaldrich.com
ProteomicsStaudinger LigationSelective modification and identification of proteins mdpi.com

Continued Advancements in Theoretical and Computational Understanding of Aryl Azide Chemistry

Theoretical and computational chemistry provides invaluable insights into the mechanisms, kinetics, and thermodynamics of chemical reactions. cuny.edu For this compound, computational methods such as Density Functional Theory (DFT) can be employed to:

Predict Reactivity: Calculate the activation barriers for various cycloaddition reactions, helping to predict the most favorable reaction pathways and regioselectivity.

Understand Nitrene Intermediates: Elucidate the electronic structure and reactivity of the 3,5-dimethylphenylnitrene, guiding the design of experiments to trap and utilize this transient species. rsc.org

Rationalize Spectroscopic Data: Correlate calculated spectroscopic properties with experimental data to confirm the structure of reaction intermediates and products.

These computational studies, in conjunction with experimental work, will continue to deepen our fundamental understanding of the chemistry of this compound and other aryl azides, paving the way for the rational design of new reactions and applications. cuny.edu

Q & A

Q. How should researchers structure a grant proposal for studying this compound in material science?

  • Methodological Answer : Align the proposal with CRDC 2020 subclass RDF2050103 (chemical engineering design). Emphasize innovation in membrane technologies or fuel engineering, and include milestones like scalable synthesis (6 months) and stability testing (12 months). Reference prior work on analogous azides (e.g., 3,5-difluoro derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.